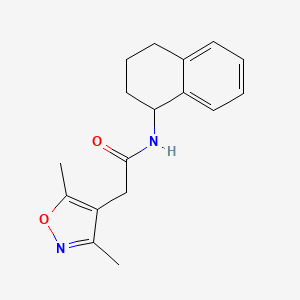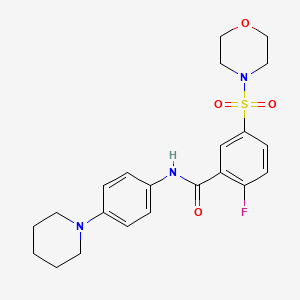![molecular formula C13H22N2O3 B7453232 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453232.png)
3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as MTDD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTDD is a spirocyclic compound that contains a diazaspiro moiety, which makes it an interesting target for synthesis and study.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been reported to induce apoptosis in cancer cells, indicating that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been shown to induce apoptosis in cancer cells, indicating that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it is a relatively simple compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. One area of interest is the development of new synthetic methods for 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and related compounds. Another area of interest is the study of 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione's mechanism of action, which could lead to the development of new antibacterial, antifungal, and anticancer agents. Additionally, the use of 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a chiral auxiliary in asymmetric synthesis could be further explored.
Méthodes De Synthèse
The synthesis of 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported in the literature, and it involves the reaction of 7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione with formaldehyde in the presence of methanol. The reaction proceeds via a Mannich-type reaction, and the resulting product is 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Applications De Recherche Scientifique
3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and antitumor activities. 3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
3-(methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9-5-12(2,3)7-13(6-9)10(16)15(8-18-4)11(17)14-13/h9H,5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZANANHUBUGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)N(C(=O)N2)COC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7453151.png)

![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7453173.png)
![2-methoxy-4-methylsulfanyl-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]benzamide](/img/structure/B7453179.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7453191.png)
![Dimethyl 2-[[2-[3-(2,5-dimethylphenoxy)propanoyloxy]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7453196.png)
![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B7453210.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453211.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-[methyl-[2-(4-methylanilino)-2-oxoethyl]amino]-2-oxoethyl] ester](/img/structure/B7453215.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7453234.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzamide](/img/structure/B7453235.png)
![[2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-(4-fluorophenyl)acetate](/img/structure/B7453243.png)